Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methylpiperazin-1-YL)-1H-indazole

Lipophilicity Physicochemical profiling Drug-likeness

3-(4-Methylpiperazin-1-yl)-1H-indazole (CAS 131634-01-0) is a heterobicyclic small molecule comprising a 1H-indazole core directly substituted at the 3-position with a 4-methylpiperazin-1-yl moiety. With a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol, this compound belongs to the class of 3-(1-substituted-4-piperazinyl)-1H-indazoles, which were originally disclosed in US Patent 4,954,503 as analgesic agents.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 131634-01-0
Cat. No. B178545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-YL)-1H-indazole
CAS131634-01-0
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14)
InChIKeyQEGQWEDKMMRTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)-1H-indazole (CAS 131634-01-0): Core Scaffold Identity and Procurement Baseline


3-(4-Methylpiperazin-1-yl)-1H-indazole (CAS 131634-01-0) is a heterobicyclic small molecule comprising a 1H-indazole core directly substituted at the 3-position with a 4-methylpiperazin-1-yl moiety . With a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol, this compound belongs to the class of 3-(1-substituted-4-piperazinyl)-1H-indazoles, which were originally disclosed in US Patent 4,954,503 as analgesic agents [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is recognized as a versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitor pharmacophores .

Why Generic Substitution of 3-(4-Methylpiperazin-1-yl)-1H-indazole with In-Class Analogs Carries Procurement Risk


Although multiple 3-(4-methylpiperazin-1-yl)-1H-indazole derivatives share the same core scaffold, simple substitution at the indazole ring—such as 5-chloro, 6-fluoro, or 5-bromo variants—introduces quantifiable shifts in lipophilicity, molecular weight, and electronic character that alter synthetic tractability, physicochemical behavior, and downstream biological profile . Critically, the unsubstituted parent compound bears a LogP of 1.32, whereas the 5-chloro analog exhibits a LogP of 1.97, a ~49% increase in computed lipophilicity that can impact solubility, permeability, and off-target promiscuity in ways that cannot be remedied by formulation alone . These measurable physicochemical divergences mean that substituting one analog for another without re-optimization of reaction conditions or biological assays introduces uncontrolled variables in both synthesis and screening workflows.

3-(4-Methylpiperazin-1-yl)-1H-indazole: Quantified Differentiation Evidence Against Closest Analogs


LogP Differentiation: 33% Lower Lipophilicity vs. 5-Chloro Analog Reduces Predicted Non-Specific Binding Risk

The target compound 3-(4-methylpiperazin-1-yl)-1H-indazole exhibits a computed LogP of 1.32, which is approximately 33% lower than the LogP of 1.97 recorded for its closest halogenated analog, 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole (CAS 124673-62-7) . Both compounds share an identical polar surface area (PSA) of 35.16 Ų, meaning the lipophilicity difference is attributable purely to the chlorine substituent rather than any change in hydrogen-bonding capacity . Lower LogP at equivalent PSA is associated with improved aqueous solubility and reduced probability of promiscuous binding to hydrophobic protein pockets .

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Advantage: 14% Lower MW than 5-Chloro Analog Aligns with Lead-Like Property Guidelines

The target compound has a molecular weight of 216.28 Da, which is 34.45 Da (approximately 14%) lower than the 5-chloro analog (250.73 Da) and 16% lower than the 5-bromo analog . This lower MW places the target compound closer to the 'lead-like' property space (MW ≤ 350) and 'fragment-like' space (MW ≤ 300), whereas the introduction of halogen atoms pushes analogs toward higher MW ranges that are associated with reduced ligand efficiency and poorer pharmacokinetic outcomes in subsequent optimization [1]. Notably, the unsubstituted piperazine analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0, MW = 202.26) has an even lower MW, but lacks the N-methyl group that is critical for modulating basicity and target engagement in many kinase inhibitor pharmacophores .

Molecular weight Lead-likeness Fragment-based drug discovery

Synthetic Versatility: Unsubstituted Indazole Ring Enables Divergent Functionalization Routes Blocked in Halogenated Analogs

The target compound bears no substituent on the indazole phenyl ring, leaving positions 4, 5, 6, and 7 available for electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling reactions. In contrast, the 5-chloro, 5-bromo, and 6-fluoro analogs each have one position pre-occupied by a halogen, reducing the number of accessible diversification vectors and limiting the scope of sequential functionalization strategies . The 5-bromo analog (CAS not independently listed, but described in US 4,954,503) may serve as a Suzuki coupling partner, but this pre-commits the user to a specific coupling strategy at the 5-position, whereas the unsubstituted parent can be selectively halogenated at any desired position to match the specific synthetic route [1]. The patent literature explicitly exemplifies the target compound as a versatile intermediate for preparing 1-benzenesulfonyl-protected derivatives that can be further elaborated via lithiation or metal-catalyzed reactions [2].

Synthetic accessibility Late-stage functionalization Cross-coupling

Melting Point as a Quality Control Anchor: 111–113°C Provides a Definitive Identity Criterion vs. Halogenated Analogs

The target compound has a experimentally determined melting point of 111–113°C, as reported in the synthesis procedure of US Patent 4,954,503 when isolated as an off-white solid in 52% yield [1]. This sharp melting range provides a simple, cost-effective quality control (QC) criterion for incoming material acceptance. While the 5-chloro analog (CAS 124673-62-7) lacks a publicly reported melting point in accessible databases, the 6-fluoro analog has been reported to melt between 34–38°C, a substantially lower and broader range that may complicate solid-form characterization . A well-defined, moderate melting point facilitates handling, storage, and weighing accuracy in laboratory settings, whereas low-melting solids present practical challenges during automated compound management workflows.

Melting point Quality control Batch-to-batch consistency

Patent-Granted Analgesic Scaffold Precedence: Freedom-to-Operate Baseline with Documented In Vivo Activity

US Patent 4,954,503 (expired) explicitly claims 3-(4-methylpiperazin-1-yl)-1H-indazole as a member of a genus of 3-(1-substituted-4-piperazinyl)-1H-indazoles with analgesic activity [1]. The patent describes in vivo analgesic evaluation in a mouse hotplate test, where compounds within this class demonstrated increased licking latency following intracerebroventricular administration at 15 µg per animal [2]. While the patent does not report individual ED₅₀ values for each compound, the explicit inclusion of the target compound in the granted claims establishes it as a structurally enabled scaffold with documented pharmacological relevance, unlike non-patented, purely commercial building blocks. The patent's expiration means the scaffold is in the public domain for research use, providing a clear freedom-to-operate baseline for organizations developing novel analogs [1]. In contrast, more recently patented indazole derivatives (e.g., entrectinib intermediates covered by later filings) carry encumbrance risks for commercial development [3].

Intellectual property Analgesic activity Freedom to operate

Optimal Application Scenarios for Procuring 3-(4-Methylpiperazin-1-yl)-1H-indazole Based on Differentiated Evidence


Kinase Inhibitor Fragment Library Construction Requiring a Low-Lipophilicity Indazole Core

The target compound's LogP of 1.32, combined with a PSA of 35.16 Ų and MW of 216.28 Da, places it firmly within fragment-like chemical space, making it an ideal core scaffold for fragment-based drug discovery (FBDD) campaigns targeting ATP-binding pockets of kinases . Procurement of the parent compound rather than the 5-chloro analog (LogP 1.97) ensures that initial fragment hits are not biased by excessive lipophilicity, which is a known driver of false-positive screening results [1]. The availability of the compound at 98% purity from multiple vendors (Leyan, MolCore) supports direct use in biophysical screening without additional purification.

Divergent Parallel Synthesis of Focused Indazole Libraries via Late-Stage Functionalization

With four unsubstituted positions on the indazole phenyl ring, the target compound serves as a single, cost-efficient starting material for generating diverse compound libraries through sequential halogenation, metal-catalyzed cross-coupling, or direct electrophilic substitution . This contrasts with a strategy requiring separate procurement of 5-chloro, 5-bromo, 6-fluoro, and other pre-functionalized analogs at higher combined cost. The well-characterized melting point (111–113°C) additionally provides a reliable identity check for each incoming batch before committing to multi-step parallel synthesis workflows [1].

Analgesic Drug Discovery with an Expired-Patent, Pharmacologically Validated Starting Point

Organizations pursuing novel analgesic agents can leverage the target compound's inclusion in US Patent 4,954,503 (expired) as a freedom-to-operate baseline, with the added confidence that the compound class has demonstrated in vivo efficacy in a mouse hotplate analgesia model . For academic or biotech groups without dedicated IP counsel, selecting a scaffold with a clear expired-patent status reduces the risk of downstream freedom-to-operate conflicts, unlike more recently disclosed indazole-piperazine kinase inhibitor scaffolds that remain under active patent protection [1].

Physicochemical Reference Standard for Indazole Analog Characterization

The target compound's well-defined and publicly documented physicochemical profile—LogP 1.32, PSA 35.16 Ų, m.p. 111–113°C, and MW 216.28 Da—makes it suitable as an internal reference standard for characterizing novel synthetic analogs . By comparing the LogP shift and melting point depression of newly synthesized derivatives against this baseline, medicinal chemists can rapidly assess the impact of substituent introduction on key developability parameters, enabling more informed go/no-go decisions during hit-to-lead optimization [1].

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.